

A Comparative Spectroscopic Analysis of Fused Pyrimidine Isomers: Thiopyranopyrimidines and their Analogs

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Compound of Interest

Compound Name: 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for two distinct fused pyrimidine heterocyclic systems: a pyrimido[1,2-a]pyrimidine and a pyrano[2,3-d]pyrimidine derivative. While not strict isomers, their structural analogy offers valuable insights into how subtle changes in ring fusion and heteroatom composition are reflected in their spectral fingerprints. The experimental data presented herein is crucial for the unambiguous identification and characterization of these and related compounds in drug discovery and development.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for 4-imino-6,8-dimethyl-2-(methylthio)-4H-pyrimido[1,2-a]pyrimidine-3-carbonitrile and a representative 7-amino-pyrano[2,3-d]pyrimidine-2,4-dione derivative.

Spectroscopic Technique	4-imino-6,8-dimethyl-2-(methylthio)-4H-pyrimido[1,2-a]pyrimidine-3-carbonitrile	7-Amino-6-cyano-5-(aryl)-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones
Infrared (IR) Spectroscopy (cm ⁻¹)	Characterized by specific vibrational frequencies confirming its structure.	3411 & 3320 (NH ₂), 2961 & 2740 (CN), 1733 & 1700 (C=O)[1]
¹ H-NMR Spectroscopy (δ, ppm)	Characterized by various spectroscopic techniques including NMR.[2]	2.47 (s, 3H, CH ₃), 4.13 (s, 1H, CH), 6.95-7.17 (m, 6H, ArH & NH ₂), 11.09 (s, 1H, NH), 12.00 (s, 1H, NH)[1]
¹³ C-NMR Spectroscopy (δ, ppm)	Characterized by various spectroscopic techniques including NMR.[2]	Data not explicitly provided in the abstract.
Mass Spectrometry (m/z)	Confirmed by mass spectrometry.[2]	296 (M ⁺), 285, 149 (100) for the 3-methylphenyl derivative. [1]

Experimental Protocols

The methodologies outlined below are representative of the standard procedures used for the spectroscopic analysis of the compared heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** NMR spectra are typically recorded on a Bruker Avance DPX, 250 MHz[1] or a 500 MHz spectrometer[3].
- **Sample Preparation:** Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
- **¹H-NMR Spectroscopy:** The ¹H-NMR spectra are recorded to determine the chemical environment of the protons. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

- **^{13}C -NMR Spectroscopy:** The ^{13}C -NMR spectra are recorded to identify the carbon framework of the molecule.

Infrared (IR) Spectroscopy

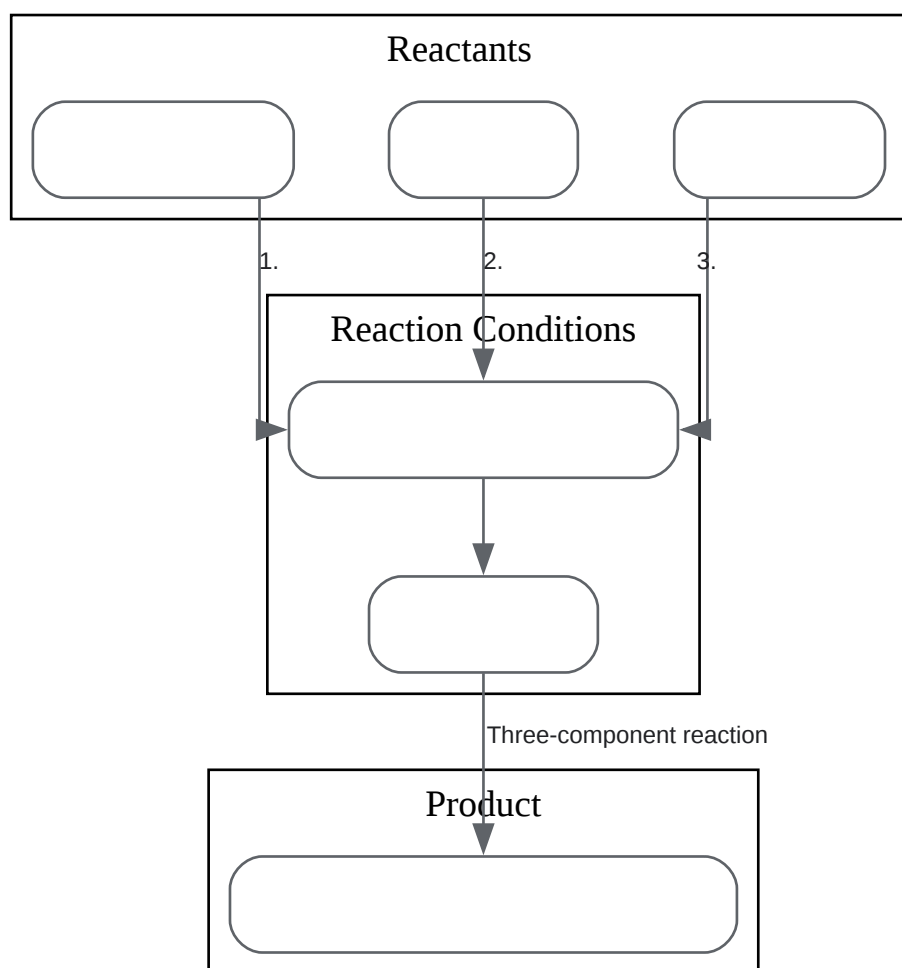
- **Instrumentation:** IR spectra are recorded on an FT-IR spectrometer.
- **Sample Preparation:** Samples are typically prepared as KBr pellets.
- **Data Acquisition:** The spectra are recorded in the $4000\text{--}400\text{ cm}^{-1}$ range to identify the characteristic vibrational frequencies of the functional groups present in the molecules.

Mass Spectrometry (MS)

- **Instrumentation:** Mass spectra are obtained using an Agilent LC-MSD Trap XCT or a similar instrument.
- **Ionization Method:** Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
- **Data Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and the fragmentation pattern are analyzed to confirm the molecular weight and structural features of the compound.

Synthetic Pathway Visualization

The following diagram illustrates a general synthetic route for the preparation of pyrano[2,3-d]pyrimidine dione derivatives, showcasing a typical multicomponent reaction strategy employed in the synthesis of such heterocyclic systems.



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Caption: Synthetic pathway for pyrano[2,3-d]pyrimidine diones.

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References

- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO₃H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
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